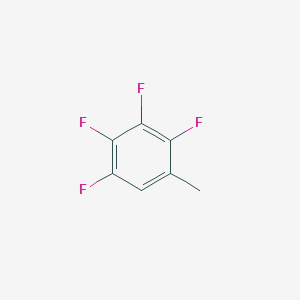

2,3,4,5-Tetrafluorotoluene

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4-tetrafluoro-5-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F4/c1-3-2-4(8)6(10)7(11)5(3)9/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDPAUQKBDYMQJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10344341 | |

| Record name | 2,3,4,5-Tetrafluorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10344341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21622-19-5 | |

| Record name | 1,2,3,4-Tetrafluoro-5-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21622-19-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,4,5-Tetrafluorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10344341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 2,3,4,5-Tetrafluorotoluene from polychlorinated precursors

An In-Depth Technical Guide to the Synthesis of 2,3,4,5-Tetrafluorotoluene from Polychlorinated Precursors

Introduction: The Strategic Value of Fluorinated Toluene Scaffolds

This compound is a critical fluorinated building block in the synthesis of high-value specialty chemicals. Its unique substitution pattern makes it a sought-after intermediate in the development of advanced pharmaceuticals and agrochemicals, where the introduction of fluorine atoms can profoundly enhance metabolic stability, binding affinity, and bioavailability.[1] This guide provides a comprehensive overview of the prevailing industrial method for its synthesis: the catalyzed halogen exchange (Halex) reaction, starting from a corresponding polychlorinated toluene precursor.

The core of this process lies in the systematic, nucleophilic substitution of chlorine atoms with fluorine. While conceptually straightforward, the practical execution demands a nuanced understanding of reaction kinetics, thermodynamics, and the interplay between reagents, catalysts, and process conditions. This document, intended for researchers and chemical engineers, elucidates the causal relationships behind experimental choices, offering a framework for developing a robust, scalable, and efficient synthesis.

Part 1: Precursor Strategy and the Halex Reaction Framework

The logical and most direct precursor for the synthesis of this compound is 2,3,4,5-tetrachlorotoluene. The synthesis of this specific isomer can be challenging, often involving multi-step processes or electrophilic chlorination of toluene under conditions designed to favor specific isomer distributions, though this can produce complex mixtures.[2][3] For the purpose of this guide, we will focus on the core transformation: the conversion of the tetrachlorinated precursor to the desired tetrafluorinated product.

The primary tool for this conversion is the Halogen Exchange (Halex) Reaction . This reaction is a cornerstone of industrial fluoroaromatic chemistry, functioning via a nucleophilic aromatic substitution (SNAr) mechanism.[4][5] In this process, chloride ions on the aromatic ring are sequentially displaced by fluoride ions.

Key Mechanistic Pillars of the Halex Reaction:

-

Nucleophilic Attack: A fluoride ion (F⁻) attacks the electron-deficient carbon atom bonded to a chlorine atom. This is typically the rate-determining step. The aromatic ring is rendered sufficiently electron-poor by the inductive effect of the existing halogen substituents.

-

Formation of the Meisenheimer Complex: The attack results in a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

-

Leaving Group Expulsion: The complex collapses, expelling a chloride ion (Cl⁻) and reforming the aromatic ring, now with a C-F bond in place of a C-Cl bond.

The reaction proceeds in a stepwise fashion, with each successive substitution becoming progressively more difficult. This is because fluorine, being highly electronegative, is a poorer activating group for SNAr reactions compared to chlorine.

Caption: Stepwise halogen exchange from the tetrachloro to the tetrafluoro product.

Part 2: A Self-Validating Experimental Protocol

This section outlines a robust, industrially relevant protocol for the synthesis of this compound. The methodology is designed as a self-validating system, where process parameters are chosen to maximize yield and purity while allowing for continuous product removal to drive the reaction equilibrium forward.[6]

Core Reagents & Their Functions

| Reagent | Function & Rationale |

| 2,3,4,5-Tetrachlorotoluene | The polychlorinated aromatic precursor. |

| Spray-Dried Potassium Fluoride (KF) | The fluorine source. Spray-drying creates fine particles with a high surface area, dramatically increasing reactivity compared to standard calcined KF. A stoichiometric excess is required to drive the multiple exchange reactions to completion. |

| Sulfolane | A high-boiling, polar aprotic solvent. Its role is to partially solubilize the KF and facilitate the SNAr mechanism. Its high boiling point is critical for achieving the necessary reaction temperatures.[5] |

| Phase-Transfer Catalyst (e.g., Quaternary Phosphonium Salt) | Optional but highly recommended. It complexes with the potassium ion, liberating a more "naked" and highly nucleophilic fluoride anion, thereby accelerating the reaction rate.[7] |

Step-by-Step Synthesis Workflow

-

Reactor Preparation and Inerting:

-

A high-pressure reactor equipped with a mechanical stirrer, thermocouple, pressure gauge, and a distillation column is charged with sulfolane (as solvent) and spray-dried potassium fluoride.

-

The vessel is sealed and purged thoroughly with dry nitrogen to establish an inert atmosphere, preventing moisture from deactivating the anhydrous KF.

-

-

Reagent Charging and Initial Heating:

-

Reaction Execution and Continuous Product Distillation:

-

The reaction is conducted under elevated temperature and controlled pressure. A key innovation in modern process design is to set the initial temperature and pressure conditions (e.g., 220°C at 1000 mbar) to allow the desired product, this compound, to continuously distill from the reaction mixture as it is formed.[6]

-

This continuous removal serves two critical purposes:

-

It shifts the reaction equilibrium towards the products, in accordance with Le Châtelier's principle.

-

It protects the sensitive tetrafluorinated product from potential thermal degradation by minimizing its residence time in the hot reaction mass.

-

-

-

Intermediate Fraction Distillation:

-

As the reaction progresses, the concentration of the starting material decreases, and the rate of product formation slows. The temperature can be gradually increased to maintain a steady distillation rate.

-

Towards the end of the reaction, the pressure is gradually reduced (e.g., to 50-100 mbar). This allows for the distillation of the less volatile, partially fluorinated intermediate, such as 2,3,4-trifluoro-5-chlorotoluene.[6] This intermediate fraction can be collected separately and recycled into the next batch, maximizing overall atom economy.

-

-

Final Purification:

-

The collected distillates are combined and purified by fractional distillation to separate the final this compound product from any co-distilled intermediates or solvent traces. The purity is confirmed using Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Sources

- 1. gchemglobal.com [gchemglobal.com]

- 2. US3000975A - Chlorination of toluene - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Halex Reaction - Wordpress [reagents.acsgcipr.org]

- 5. Halex process - Wikipedia [en.wikipedia.org]

- 6. US6613948B1 - Process for the preparation of 2,3,4,5-tetrafluorobenzene derivatives - Google Patents [patents.google.com]

- 7. EP0944564B9 - Halogen exchange reactions and uses thereof - Google Patents [patents.google.com]

A Spectroscopic Guide to 2,3,4,5-Tetrafluorotoluene: In-Depth Analysis for Research and Development

This technical guide provides a comprehensive overview of the spectroscopic properties of 2,3,4,5-tetrafluorotoluene, a key fluorinated building block in the development of advanced materials and pharmaceuticals. For researchers, scientists, and professionals in drug development, a thorough understanding of the structural and electronic characteristics of this compound is paramount. This document offers an in-depth analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing the foundational knowledge necessary for its application and further derivatization.

Introduction: The Significance of Fluorinated Aromatics

Fluorine-containing organic molecules have garnered significant attention in medicinal chemistry and materials science due to the unique properties imparted by the fluorine atom. The strategic incorporation of fluorine can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This compound, with its distinct substitution pattern, offers a versatile scaffold for the synthesis of novel compounds with tailored electronic and steric properties. Accurate and detailed spectroscopic data is the cornerstone of its effective utilization, ensuring structural integrity and purity in synthetic workflows.

Molecular Structure and Isomerism

This compound, also known by its IUPAC name 1,2,3,4-tetrafluoro-5-methylbenzene, has the chemical formula C₇H₄F₄.[1] Its structure consists of a benzene ring substituted with four fluorine atoms and one methyl group in adjacent positions. This specific arrangement of substituents gives rise to a unique spectroscopic signature that allows for its unambiguous identification.

Caption: Molecular Structure of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For fluorinated compounds, ¹⁹F NMR provides invaluable information alongside traditional ¹H and ¹³C NMR.

Experimental Protocol for NMR Data Acquisition:

A sample of this compound is typically dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or acetone-d₆, to a concentration of 5-10 mg/mL. Spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹⁹F NMR, a dedicated fluorine probe or a broadband probe is used, and chemical shifts are referenced to an external standard like CFCl₃ (δ = 0 ppm).

-

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show a single resonance for the methyl group protons and a complex multiplet for the lone aromatic proton. The methyl protons will appear as a multiplet due to coupling with the adjacent fluorine atoms. The aromatic proton will exhibit coupling to the neighboring fluorine atoms and potentially longer-range couplings.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display distinct signals for each of the seven carbon atoms. The chemical shifts of the fluorinated aromatic carbons will be significantly influenced by the strong electron-withdrawing effect of the fluorine atoms and will show characteristic C-F coupling constants. The methyl carbon will appear at a typical upfield chemical shift.

-

¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum is crucial for confirming the substitution pattern. Due to the asymmetry of the molecule, four distinct fluorine resonances are expected. The chemical shifts and the magnitude of the fluorine-fluorine (F-F) coupling constants provide definitive information about the relative positions of the fluorine atoms on the aromatic ring.

Data Summary (Predicted and Comparative):

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol for IR Data Acquisition:

A vapor phase IR spectrum can be obtained by introducing a small amount of the volatile this compound into an evacuated gas cell. Alternatively, a thin film of the liquid can be analyzed between two salt plates (e.g., NaCl or KBr). The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Interpretation of the IR Spectrum:

The IR spectrum of this compound is characterized by several key absorption bands:

-

C-H Stretching: Aromatic C-H stretching vibrations are expected in the region of 3100-3000 cm⁻¹. Aliphatic C-H stretching from the methyl group will appear around 2950-2850 cm⁻¹.

-

C=C Stretching: Aromatic ring C=C stretching vibrations will give rise to several bands in the 1600-1450 cm⁻¹ region.

-

C-F Stretching: The most intense and characteristic bands in the spectrum will be due to the C-F stretching vibrations, typically found in the 1350-1100 cm⁻¹ region. The presence of multiple strong bands in this region is a clear indication of a polyfluorinated aromatic compound.

-

C-H Bending: In-plane and out-of-plane C-H bending vibrations will be observed at lower frequencies.

A vapor phase IR spectrum for this compound is available through databases such as SpectraBase.[1]

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its identification.

Experimental Protocol for Mass Spectrometry Data Acquisition:

For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) is a common method. The sample is injected into a gas chromatograph for separation and then introduced into the mass spectrometer.

Interpretation of the Mass Spectrum:

The mass spectrum of this compound will exhibit a prominent molecular ion peak (M⁺) at m/z 164, corresponding to the molecular weight of the compound (C₇H₄F₄).[1] The fragmentation pattern will be influenced by the stability of the aromatic ring and the C-F and C-C bonds.

Predicted Fragmentation Pathways:

Caption: Predicted major fragmentation pathways of this compound in EI-MS.

-

Loss of a Fluorine Atom: A common fragmentation pathway for fluorinated compounds is the loss of a fluorine radical (•F), leading to a fragment ion at m/z 145.

-

Loss of a Methyl Radical: Cleavage of the C-C bond between the aromatic ring and the methyl group can result in the loss of a methyl radical (•CH₃), producing an ion at m/z 149.

-

Loss of HF: The elimination of a neutral hydrogen fluoride (HF) molecule can also occur, giving rise to a fragment at m/z 144.

The presence of these characteristic fragments in the mass spectrum provides strong evidence for the structure of this compound. A GC-MS spectrum is available through the NIST Mass Spectrometry Data Center.[1]

Conclusion and Future Directions

The spectroscopic data presented in this guide provides a foundational understanding of the key structural features of this compound. While experimental NMR data remains to be fully elucidated in publicly accessible literature, the combined analysis of IR and MS data offers a robust method for its identification and characterization. For researchers engaged in the synthesis of novel fluorinated compounds, a comprehensive in-house spectroscopic analysis, including ¹H, ¹³C, and ¹⁹F NMR, is strongly recommended to confirm the identity and purity of this valuable synthetic intermediate. Further studies to fully assign the NMR spectra of this compound would be a valuable contribution to the field of fluorine chemistry.

References

[1] PubChem. This compound. National Center for Biotechnology Information. [Link]

Sources

A Technical Guide to 2,3,4,5-Tetrafluorotoluene for Advanced Research and Development

Introduction: The Strategic Value of Polysubstituted Fluorinated Aromatic Building Blocks

For researchers, scientists, and professionals in drug development, the precise modification of molecular scaffolds is paramount to achieving desired pharmacological and material properties. Among the vast arsenal of chemical building blocks, fluorinated aromatic compounds hold a privileged position. The introduction of fluorine atoms into an organic molecule can profoundly alter its electronic properties, lipophilicity, metabolic stability, and binding affinity. This guide provides an in-depth technical overview of 2,3,4,5-Tetrafluorotoluene (CAS No. 21622-19-5), a versatile, polysubstituted aromatic building block, with a focus on its commercial availability, key properties, and potential applications for advanced synthesis.

The strategic placement of four fluorine atoms on the toluene ring in a contiguous 2,3,4,5 pattern creates a unique electronic and steric environment. This substitution pattern is less common than other symmetrical fluorination patterns, offering novel opportunities for synthetic exploration and the development of new chemical entities with distinct properties. This guide will serve as a comprehensive resource for researchers looking to leverage the unique characteristics of this compound in their synthetic endeavors.

Commercial Availability and Sourcing

This compound is available from a select number of specialized chemical suppliers. It is typically offered in research and pilot-scale quantities, with purity levels suitable for synthetic applications. Researchers should always consult the supplier's certificate of analysis for detailed purity information.

Table 1: Prominent Suppliers of this compound

| Supplier | Purity | Available Quantities | Contact Information |

| Capot Chemical Co., Ltd. | ≥98% | 1g, 5g, 25g, 100g, bulk | Inquire via website |

| CM Fine Chemicals | Research/Pilot | Inquire | Inquire via website |

| A.J Chemicals | Inquire | Inquire | Inquire via website |

Note: Availability and purity may vary. It is recommended to contact the suppliers directly for the most current information.

Physicochemical Properties and Technical Data

A thorough understanding of the physicochemical properties of a building block is crucial for its effective use in synthesis. The table below summarizes the key properties of this compound, compiled from various sources.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 21622-19-5 | PubChem[1] |

| Molecular Formula | C₇H₄F₄ | PubChem[1] |

| Molecular Weight | 164.10 g/mol | PubChem[1] |

| IUPAC Name | 1,2,3,4-Tetrafluoro-5-methylbenzene | PubChem[1] |

| Appearance | Colorless liquid (typical) | General chemical knowledge |

| Boiling Point | Not explicitly found | |

| Density | Not explicitly found |

Synthetic Utility and Potential Applications in Drug Discovery and Materials Science

While specific, high-profile applications of this compound in blockbuster drugs or widely used materials are not extensively documented in publicly available literature, its structural motifs are of significant interest in medicinal chemistry and materials science. The value of this compound lies in its potential as a versatile intermediate for creating more complex molecules.

The incorporation of multiple fluorine atoms can significantly enhance the metabolic stability of a drug candidate by blocking sites of oxidative metabolism. Furthermore, the electron-withdrawing nature of fluorine can modulate the pKa of nearby functional groups, influencing a molecule's solubility and binding characteristics.

In the context of drug design, this compound can serve as a starting material for the synthesis of novel bioactive compounds. For instance, derivatives of tetrafluorinated benzene rings are explored in the development of new pharmaceuticals.[2][3] The methyl group on the ring provides a handle for further functionalization, allowing for the introduction of various pharmacophores.

Sources

- 1. This compound | C7H4F4 | CID 596060 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN102627553A - Preparation method of 2,3,4,5-tetrafluorobenzoyl chloride - Google Patents [patents.google.com]

- 3. US6613948B1 - Process for the preparation of 2,3,4,5-tetrafluorobenzene derivatives - Google Patents [patents.google.com]

An In-depth Technical Guide to 2,3,4,5-Tetrafluorotoluene: Synthesis, Properties, and Applications for Scientific Professionals

This guide provides a comprehensive technical overview of 2,3,4,5-tetrafluorotoluene, a key fluorinated building block for researchers, scientists, and professionals in drug development and materials science. This document delves into its chemical identity, physicochemical properties, synthesis methodologies, strategic applications in medicinal chemistry, and essential safety protocols.

Core Identification and Molecular Structure

This compound, systematically named 1,2,3,4-tetrafluoro-5-methylbenzene, is a fluorinated aromatic compound. Its unique substitution pattern offers distinct electronic and steric properties, making it a valuable intermediate in the synthesis of complex molecules.

Chemical Identifiers:

-

CAS Number: 21622-19-5[1]

-

Molecular Formula: C₇H₄F₄[1]

-

IUPAC Name: 1,2,3,4-Tetrafluoro-5-methylbenzene[1]

-

Synonyms: this compound, 1,2,3,4-Tetrafluoro-5-methylbenzene[1]

Molecular Structure:

The structure consists of a benzene ring substituted with four fluorine atoms and one methyl group. The fluorine atoms occupy positions 2, 3, 4, and 5, while the methyl group is at position 1.

Caption: Molecular structure of this compound.

Physicochemical and Spectroscopic Data

The physicochemical properties of this compound are crucial for its handling, reaction optimization, and application design. The introduction of multiple fluorine atoms significantly influences its electronic properties, solubility, and metabolic stability.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 164.10 g/mol | [1] |

| XLogP3 | 2.7 | [1] |

| Exact Mass | 164.02491278 Da | [1] |

| Monoisotopic Mass | 164.02491278 Da | [1] |

Spectroscopic Data:

-

Mass Spectrometry: The NIST Mass Spectrometry Data Center provides GC-MS data for this compound, which is essential for its identification and purity assessment.[1]

-

Infrared (IR) Spectra: Vapor phase IR spectra are available and can be used for functional group analysis and compound verification.[1]

Synthesis Strategies and Methodologies

The synthesis of polyfluorinated aromatic compounds often involves multi-step processes. A common strategy for preparing tetrafluorinated benzene derivatives is through halogen exchange reactions or from highly fluorinated starting materials.

A plausible synthetic approach for this compound can be adapted from established methods for similar compounds, such as the synthesis of 1,2,3,4-tetrafluorobenzene from 2-chloroheptafluorotoluene.[4] This involves the hydrolysis of a trifluoromethyl group followed by decarboxylation and reduction.

Conceptual Synthesis Workflow:

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical, based on related syntheses):

This protocol is a conceptual adaptation based on the synthesis of related fluorinated benzenes and should be optimized for safety and yield.

-

Starting Material: A suitable starting material would be a more highly fluorinated toluene derivative, such as pentafluorotoluene.

-

Step 1: Grignard Formation and Quenching:

-

React pentafluorotoluene with magnesium in an appropriate solvent (e.g., diethyl ether or THF) to form the Grignard reagent, pentafluorophenylmagnesium bromide.

-

Quench the Grignard reagent with a suitable electrophile to introduce a functional group that can later be converted to a methyl group. For instance, quenching with dimethyl sulfate could potentially introduce a methyl group directly, though this reaction's feasibility would need experimental validation.

-

-

Alternative Step 1: Nucleophilic Aromatic Substitution:

-

Alternatively, selective nucleophilic aromatic substitution on a precursor like hexafluorobenzene could be employed to introduce a methyl group, followed by further functionalization and reduction steps to achieve the desired substitution pattern.

-

-

Purification:

-

The crude product would be purified using standard techniques such as distillation or column chromatography to isolate this compound.

-

-

Characterization:

-

The final product's identity and purity should be confirmed by GC-MS, ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectroscopy.

-

Applications in Drug Development and Medicinal Chemistry

The incorporation of fluorine into drug candidates is a well-established strategy to enhance their pharmacological properties.[5][6][7] The this compound moiety can be considered a "scaffold" that imparts several desirable characteristics to a molecule.

Key Advantages of Fluorination in Drug Design:

-

Metabolic Stability: The high strength of the C-F bond can block metabolic oxidation at that position, increasing the drug's half-life.[7]

-

Lipophilicity and Bioavailability: Fluorine substitution can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance bioavailability.[7]

-

Binding Affinity: The electronegativity of fluorine can lead to favorable interactions with biological targets, such as hydrogen bonding or dipole-dipole interactions, thereby increasing binding affinity and potency.[7]

-

Conformational Control: The steric and electronic effects of fluorine can influence the preferred conformation of a molecule, locking it into a bioactive shape.

Caption: Role of this compound in the synthesis of bioactive compounds.

Safety, Handling, and Storage

Proper handling and storage of this compound are essential due to its chemical nature. While specific hazard classifications for this compound are not detailed in the provided search results, general precautions for fluorinated aromatic compounds should be followed.

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.

-

Fire Safety: Keep away from open flames and sources of ignition. Use appropriate fire extinguishers for chemical fires.

-

Handling: Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials.

For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique pattern of fluorination offers a powerful tool for modulating the physicochemical and biological properties of target molecules. A thorough understanding of its synthesis, properties, and safe handling is paramount for its effective utilization in research and development.

References

- BenchChem. (2025). A Comparative Guide to the Fluorination of Toluene for Researchers and Drug Development Professionals. BenchChem.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- The Royal Society of Chemistry. (2015).

- ResearchGate. (2025). Fluorine in Medicinal Chemistry: A Century of Progress and a 60-Year Retrospective of Selected Highlights.

- Wall, L. A., & Pummer, W. J. (n.d.). Synthesis of Some Disubstituted 3,4,5,6,-Tetrafluorobenzenes.

- (n.d.).

- Fustero, S., & Sanz-Cervera, J. F. (n.d.). Fluorinated building blocks in drug design: new pathways and targets.

- Barnes-Seeman, D., Beck, J., & Springer, C. (2014).

- ResearchGate. (2025). Fluorine in Medicinal Chemistry.

- Oxford Instruments. (n.d.). Application of a high performance benchtop NMR spectrometer for 19F NMR spectroscopy.

- PharmaBlock. (n.d.).

- AZoM. (2017, December 18).

- (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).

- Alfa Chemistry. (n.d.). 19F NMR Chemical Shift Table - Organofluorine.

- National Institutes of Health. (2021, October 6). Janus All‐Cis 2,3,4,5,6‐Pentafluorocyclohexyl Building Blocks Applied to Medicinal Chemistry and Bioactives Discovery Chemistry.

- SAGE Publications Inc. (2025). ChemInform Abstract: An Alternative Route for the Synthesis of 2,3,4,5-Tetramethoxytoluene.

- Beilstein-Institut. (n.d.). Innovative synthesis of drug-like molecules using tetrazole as core building blocks.

- Wikipedia. (n.d.). Trifluorotoluene.

- Sigma-Aldrich. (n.d.). 2,3,4-Trifluorotoluene 99%.

- ResearchGate. (2025).

- PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.

- NIST. (n.d.). 2-Nitro-α,α,α-trifluorotoluene.

- ChemicalBook. (n.d.). 2,3,4-Trifluorotoluene(193533-92-5) 1H NMR spectrum.

- ChemicalBook. (2025). 2,3,4-Trifluorotoluene | 193533-92-5.

- Parchem. (n.d.). 2,3,4-Trifluorotoluene (Cas 193533-92-5).

Sources

- 1. This compound | C7H4F4 | CID 596060 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nmr.oxinst.com [nmr.oxinst.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 5. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Thermal Stability and Decomposition of 2,3,4,5-Tetrafluorotoluene

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine atoms into aromatic systems is a cornerstone of modern chemical and pharmaceutical design, imparting unique properties such as enhanced metabolic stability and altered electronic characteristics. 2,3,4,5-Tetrafluorotoluene, a member of the fluorinated aromatic family, presents a unique substitution pattern that influences its thermal behavior. This technical guide provides a comprehensive analysis of the predicted thermal stability and decomposition pathways of this compound. In the absence of direct experimental data for this specific isomer, this guide synthesizes foundational principles of physical organic chemistry with data from analogous fluorinated aromatic compounds to provide a robust predictive framework. We will explore the hierarchy of bond dissociation energies, propose plausible decomposition mechanisms, and outline detailed experimental protocols for the empirical investigation of its thermal properties. This document is intended to serve as a vital resource for researchers working with and developing applications for polyfluorinated aromatic compounds.

Introduction: The Role of Fluorine in Aromatic Stability

Fluorine's unique properties, including its high electronegativity and the exceptional strength of the carbon-fluorine (C-F) bond, are central to its utility in modifying organic molecules.[1][2] The C-F bond is the strongest single bond in organic chemistry, with a bond dissociation energy (BDE) significantly greater than that of a carbon-hydrogen (C-H) bond.[1][3] This fundamental characteristic is a primary contributor to the enhanced thermal and chemical stability of fluorinated compounds compared to their non-fluorinated counterparts.[1][4]

In the context of this compound, the presence of four fluorine atoms on the benzene ring is expected to significantly influence its thermal decomposition profile. The electron-withdrawing nature of fluorine also deactivates the aromatic ring towards certain reactions while potentially activating it towards others, such as nucleophilic aromatic substitution.[1] Understanding the interplay of these factors is critical for predicting the behavior of this molecule under thermal stress.

Predicted Thermal Stability of this compound

The thermal stability of an organic molecule is intrinsically linked to the energy required to break its weakest chemical bonds. In this compound, the primary bonds to consider are the C-F, C-H (on the methyl group and the aromatic ring), and C-C bonds.

Bond Dissociation Energies (BDEs): A Comparative Analysis

| Bond Type | Molecule | Bond Dissociation Energy (kcal/mol) |

| Aromatic C-F | Hexafluorobenzene | ~130 |

| Aromatic C-H | Benzene | ~111 |

| Benzylic C-H | Toluene | ~89 |

| Aromatic C-C | Biphenyl | ~116 |

Note: These are representative values and can be influenced by the specific molecular environment.

From this data, it is evident that the benzylic C-H bonds of the methyl group are significantly weaker than the aromatic C-F and C-H bonds. This suggests that the initial decomposition pathway at lower temperatures is likely to involve the methyl group.

Proposed Thermal Decomposition Pathways

Based on the hierarchy of bond strengths and established reaction mechanisms for similar compounds, we can propose several potential decomposition pathways for this compound under varying thermal conditions.

Low to Moderate Temperatures: Methyl Group Involvement

At temperatures sufficient to overcome the activation energy for C-H bond cleavage in the methyl group, a free-radical chain reaction is the most probable initial decomposition pathway.

Initiation:

Propagation: The resulting tetrafluorobenzyl radical can then participate in a variety of propagation steps, including hydrogen abstraction from another this compound molecule or dimerization.

Termination: Radical-radical recombination reactions will terminate the chain process.

Caption: Proposed initial decomposition at low to moderate temperatures.

High Temperatures: Aromatic Ring Fragmentation

At significantly higher temperatures, such as those encountered in pyrolysis, the stronger aromatic C-F and C-C bonds can begin to rupture. The pyrolysis of hexafluorobenzene at 850°C, which yields products like octafluorotoluene and decafluorobiphenyl, indicates that C-F bond cleavage and subsequent radical reactions are possible at extreme conditions.[5]

For this compound, high-temperature pyrolysis could lead to a complex mixture of products arising from:

-

C-F Bond Homolysis: Leading to the formation of aryl radicals and fluorine atoms.

-

C-C Bond Cleavage: Fragmentation of the aromatic ring.

-

Rearrangement Reactions: Isomerization to other fluorinated species.

The presence of a hydrogen atom on the aromatic ring introduces an additional potential reaction site compared to perfluorinated aromatics like hexafluorobenzene.

Caption: Potential decomposition pathways at high temperatures.

Experimental Methodologies for Thermal Analysis

To empirically determine the thermal stability and decomposition products of this compound, a suite of analytical techniques should be employed.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and the mass loss profile as a function of temperature.

Protocol:

-

Accurately weigh 5-10 mg of this compound into a TGA pan.

-

Place the pan in the TGA furnace.

-

Heat the sample from ambient temperature to a final temperature (e.g., 800°C) at a controlled heating rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen or argon).

-

Record the mass of the sample as a function of temperature.

-

The onset of decomposition is identified as the temperature at which significant mass loss begins.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions, such as melting, boiling, and decomposition.

Protocol:

-

Seal a small, accurately weighed sample (2-5 mg) of this compound in a DSC pan.

-

Place the sample pan and a reference pan in the DSC cell.

-

Heat the sample at a constant rate (e.g., 10°C/min) over a desired temperature range.

-

Record the differential heat flow between the sample and the reference.

-

Endothermic peaks will correspond to melting and boiling, while exothermic peaks will indicate decomposition.

Evolved Gas Analysis (EGA)

Objective: To identify the gaseous products evolved during thermal decomposition. This is often coupled with TGA (TGA-MS or TGA-FTIR).

Protocol:

-

Perform a TGA experiment as described above.

-

The outlet gas stream from the TGA furnace is directed into the inlet of a mass spectrometer (MS) or a Fourier-transform infrared (FTIR) spectrometer.

-

Mass spectra or IR spectra of the evolved gases are continuously recorded as a function of temperature.

-

The identity of the decomposition products can be determined by analyzing the spectral data.

Caption: Integrated workflow for thermal analysis.

Conclusion

While direct experimental data on the thermal decomposition of this compound is currently lacking in the scientific literature, a robust predictive framework can be established based on fundamental principles and data from analogous compounds. The presence of the methyl group suggests a lower-energy decomposition pathway involving benzylic C-H bond cleavage at moderate temperatures. At higher temperatures, the exceptional strength of the C-F bonds will be challenged, leading to more complex fragmentation and rearrangement reactions. The experimental methodologies outlined in this guide provide a clear roadmap for the empirical investigation of the thermal properties of this and other polyfluorinated aromatic compounds, enabling a deeper understanding of their stability and reactivity for researchers in drug development and materials science.

References

- Desirant, Y. (1958). Sur la formation de perfluorobenzène, de perfluorotoluène et de perfluorobiphényle par pyrolyse du tribromofluorométhane. Bulletin de la Classe des Sciences, Académie Royale de Belgique, 44, 856-867.

- Wall, L. A., Pummer, W. J., & Fearn, J. E. (1963). High-Temperature Reactions of Hexafluorobenzene. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, 67A(5), 481–497.

-

Wikipedia. (n.d.). Hexafluorobenzene. Retrieved from [Link]

- Hellmann, M., Peters, E., Pummer, W. J., & Wall, L. A. (1957). Hexafluorobenzene from the Pyrolysis of Tribromofluoromethane. Journal of the American Chemical Society, 79(20), 5654–5656.

-

ResearchGate. (n.d.). Thermal Stability and Electrochemical Properties of Fluorine Compounds as Nonflammable Solvents for Lithium-Ion Batteries. Retrieved from [Link]

- Luo, Y.-R. (2010). Comprehensive Handbook of Chemical Bond Energies. CRC Press.

-

ResearchGate. (n.d.). Synthesis, characterization, volatility, and thermal stability of fluorinated copper(II) aminoalkoxide complexes as potential vapour deposition precursors. Retrieved from [Link]

- Blanksby, S. J., & Ellison, G. B. (2003). Bond Dissociation Energies of Organic Molecules. Accounts of Chemical Research, 36(4), 255–263.

-

Wikipedia. (n.d.). Trifluorotoluene. Retrieved from [Link]

-

Wikipedia. (n.d.). Carbon–fluorine bond. Retrieved from [Link]

- Smart, B. E. (2001). Fluorine substituent effects (on reactivities of organic compounds).

-

ResearchGate. (n.d.). Room-Temperature Nucleophilic Aromatic Fluorination: Experimental and Theoretical Studies. Retrieved from [Link]

- MDPI. (2022).

- Journal of the Chemical Society B: Physical Organic. (1969). Kinetics and mechanism of the thermal decomposition of difluoroacetic acid. 414-418.

Sources

An In-depth Technical Guide to the Solubility of 2,3,4,5-Tetrafluorotoluene in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2,3,4,5-tetrafluorotoluene, a key fluorinated building block in pharmaceutical and materials science research. In the absence of extensive published experimental solubility data for this compound, this guide emphasizes the foundational principles of solubility, theoretical prediction models, and robust experimental protocols. It is designed to empower researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility of this compound in a variety of organic solvents. The guide delves into the physicochemical properties of the solute, explores the utility of Hansen Solubility Parameters (HSP) and the COSMO-RS model for solubility prediction, and provides detailed, field-proven methodologies for accurate solubility measurement.

Introduction: The Significance of Fluorination and Solubility in Modern Chemistry

The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern drug discovery and materials science.[1] Fluorination can profoundly influence a compound's metabolic stability, binding affinity, lipophilicity, and bioavailability.[1] this compound, with its unique substitution pattern, is an important intermediate in the synthesis of complex fluorinated molecules. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in synthesis, purification, formulation, and various analytical applications.

Solubility is a critical parameter throughout the drug development pipeline, from early discovery to formulation.[2] Poor solubility can lead to challenges in compound handling, inaccurate biological screening results, and difficulties in developing viable drug delivery systems.[2] This guide will provide the necessary theoretical and practical framework for addressing the solubility of this compound.

Physicochemical Properties of this compound

Understanding the inherent properties of this compound is the first step in predicting its solubility behavior. Key physicochemical parameters influence the intermolecular forces between the solute and potential solvents.

| Property | Value (Computed) | Source |

| Molecular Formula | C₇H₄F₄ | PubChem[3] |

| Molecular Weight | 164.10 g/mol | PubChem[3] |

| XLogP3 | 2.7 | PubChem[3] |

| Hydrogen Bond Donor Count | 0 | PubChem[3] |

| Hydrogen Bond Acceptor Count | 0 | PubChem[3] |

The computed XLogP3 value of 2.7 suggests that this compound is a moderately lipophilic compound. The absence of classical hydrogen bond donors and acceptors indicates that its solubility will be primarily governed by van der Waals forces (dispersion and dipole-dipole interactions). The high degree of fluorination introduces significant polarity to the benzene ring, which will play a crucial role in its interactions with solvents.

Theoretical Prediction of Solubility

In the absence of experimental data, theoretical models provide a powerful tool for estimating solubility and guiding solvent selection.

Hansen Solubility Parameters (HSP)

The principle of "like dissolves like" is quantified by Hansen Solubility Parameters (HSP), which deconstruct the total cohesive energy density of a substance into three components:

-

δd: Dispersion forces

-

δp: Polar forces

-

δh: Hydrogen bonding forces

Each molecule can be represented as a point in a three-dimensional "Hansen space."[4] The closer the HSP values of a solute and a solvent are in this space, the more likely they are to be miscible. The distance (Ra) between two points in Hansen space can be calculated using the following equation:

Ra² = 4(δd₁ - δd₂)² + (δp₁ - δp₂)² + (δh₁ - δh₂)² [4]

A smaller Ra value indicates a higher likelihood of solubility.

Estimating HSP for this compound:

Hansen Solubility Parameters for Common Organic Solvents:

The following table provides the HSP for a range of common organic solvents. These values can be used in conjunction with the estimated HSP of this compound to predict solubility.

| Solvent | δd (MPa⁰.⁵) | δp (MPa⁰.⁵) | δh (MPa⁰.⁵) |

| Hexane | 14.9 | 0.0 | 0.0 |

| Toluene | 18.0 | 1.4 | 2.0 |

| Dichloromethane | 17.0 | 7.3 | 7.1 |

| Acetone | 15.5 | 10.4 | 7.0 |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 |

| Ethanol | 15.8 | 8.8 | 19.4 |

| Methanol | 15.1 | 12.3 | 22.3 |

| Acetonitrile | 15.3 | 18.0 | 6.1 |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 |

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 |

COSMO-RS (COnductor-like Screening MOdel for Real Solvents)

COSMO-RS is a powerful quantum chemistry-based method for predicting the thermodynamic properties of fluids and solutions. It calculates the chemical potential of a solute in a solvent based on the interaction energies of their molecular surfaces. This method is particularly useful for fluorinated compounds, where electronic effects can be complex. While running a COSMO-RS prediction requires specialized software, it is a highly accurate method for a priori solubility prediction when experimental data is unavailable.

Experimental Determination of Solubility

Experimental measurement remains the gold standard for determining the solubility of a compound. The choice of method often depends on the required accuracy, throughput, and the stage of research.

The Shake-Flask Method: The Gold Standard for Thermodynamic Solubility

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic (equilibrium) solubility of a compound.[5]

Protocol for the Shake-Flask Method:

-

Preparation of a Saturated Solution: Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period to allow the system to reach equilibrium. This can take several hours to days, depending on the compound and solvent.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. If necessary, centrifuge or filter the solution to separate the saturated liquid phase from the solid.

-

Quantification: Carefully remove an aliquot of the clear, saturated supernatant. Dilute the aliquot with a suitable solvent and determine the concentration of this compound using a validated analytical method.

Analytical Techniques for Quantification

The accuracy of the solubility measurement is highly dependent on the analytical method used for quantification.

-

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a common and robust method for determining the concentration of an analyte in solution. A calibration curve should be prepared using standard solutions of known concentrations.

-

Gas Chromatography (GC): For volatile compounds like this compound, GC with a flame ionization detector (FID) or a mass spectrometer (MS) can be an effective quantification method.

-

UV-Vis Spectroscopy: If this compound has a distinct chromophore, UV-Vis spectroscopy can be a rapid method for concentration determination, following the Beer-Lambert law. A calibration curve is essential.

High-Throughput Kinetic Solubility Assays

In early-stage drug discovery, kinetic solubility measurements are often employed for rapid screening of a large number of compounds. These methods typically involve dissolving the compound in a cosolvent like DMSO and then diluting it into an aqueous or organic buffer. The point at which the compound precipitates is detected, often by nephelometry (light scattering) or UV-Vis spectroscopy. It is important to note that kinetic solubility values are often higher than thermodynamic solubility values as they can represent a supersaturated state.

Factors Influencing the Solubility of this compound

Several factors can influence the solubility of this compound in organic solvents:

-

Solvent Polarity: The tetrafluorinated ring of the solute is electron-withdrawing, creating a significant molecular dipole. Therefore, its solubility is expected to be higher in polar aprotic and polar protic solvents compared to nonpolar solvents.

-

Dispersion Forces: The aromatic ring system contributes to significant dispersion forces. Solvents with high polarizability, such as aromatic solvents like toluene, may exhibit good solubility.

-

Temperature: The solubility of solids in liquids generally increases with temperature. It is crucial to control and report the temperature at which solubility measurements are made.

-

Presence of Impurities: Impurities in either the solute or the solvent can affect the measured solubility. Using high-purity materials is essential for accurate results.

Applications in Research and Development

A thorough understanding of the solubility of this compound is critical for its successful application in several areas:

-

Reaction Chemistry: Selecting an appropriate solvent in which all reactants are soluble is key to achieving optimal reaction kinetics and yields.

-

Crystallization and Purification: Knowledge of solubility in different solvents is essential for developing effective crystallization procedures for purification.

-

Formulation Development: For pharmaceutical applications, understanding solubility in various excipients and solvent systems is fundamental to designing stable and bioavailable drug products.

-

Analytical Method Development: Solubility data is crucial for preparing stock solutions and calibration standards for various analytical techniques.

Conclusion

While specific experimental solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature, this guide provides a robust framework for researchers to approach this challenge. By understanding the physicochemical properties of the molecule, leveraging theoretical prediction models like Hansen Solubility Parameters and COSMO-RS, and employing rigorous experimental techniques such as the shake-flask method, scientists can effectively determine and predict its solubility behavior. This knowledge is indispensable for the efficient and successful application of this important fluorinated building block in drug discovery and materials science.

Visualizations

Logical Workflow for Solubility Assessment

Caption: A logical workflow for assessing the solubility of this compound.

Hansen Solubility Parameter Concept

Caption: Conceptual diagram of Hansen Solubility Parameter (HSP) space.

References

-

Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. [Link]

-

Glomme, A., März, J., & Dressman, J. B. (2005). Comparison of a Miniaturized Shake–Flask Solubility Method with Automated Potentiometric Acid/Base Titrations and Calculated Solubilities. Journal of Pharmaceutical Sciences, 94(1), 1–16. [Link]

-

Stefanis, E., & Panayiotou, C. (2008). A new expanded group-contribution method for the prediction of the Hildebrand solubility parameter. International Journal of Thermophysics, 29(2), 568-585. [Link]

-

Hansen, C. M. (1967). The three dimensional solubility parameter and solvent diffusion coefficient. Danish Technical Press. [Link]

-

Klamt, A. (1995). Conductor-like Screening Model for Real Solvents: A New Approach to the Quantitative Calculation of Solvation Phenomena. The Journal of Physical Chemistry, 99(7), 2224–2235. [Link]

-

Lipinski, C. A. (2000). Drug-like properties and the cause of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods, 44(1), 235–249. [Link]

-

Murov, S. (2020). Properties of Solvents Used in Organic Chemistry. [Link]

-

O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]

Sources

- 1. The effect of fluorine substitution on the physicochemical properties and the analgesic activity of paracetamol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. innospk.com [innospk.com]

- 3. This compound | C7H4F4 | CID 596060 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 5. Pencil and Paper Estimation of Hansen Solubility Parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Determination of the Hansen Solubility Parameter from the Structural Composition Data of Solvent Molecules - ProQuest [proquest.com]

- 7. 404 Page Not Found [shsu.edu]

A Comprehensive Technical Guide to the Hazards and Safe Handling of 2,3,4,5-Tetrafluorotoluene

Introduction: 2,3,4,5-Tetrafluorotoluene is a fluorinated aromatic compound utilized by researchers and drug development professionals as a versatile intermediate in organic synthesis. Its unique electronic properties make it a valuable building block for complex molecules. However, its chemical reactivity and physical properties also present significant hazards. This guide provides an in-depth analysis of these hazards and establishes rigorous, field-proven protocols for its safe handling, storage, and disposal. Adherence to these guidelines is not merely a matter of regulatory compliance but a fundamental prerequisite for ensuring the safety of laboratory personnel and the integrity of research.

Section 1: Hazard Identification and Classification

A thorough understanding of the inherent hazards of this compound is the foundation of safe laboratory practice. While specific data for this isomer is limited, information from closely related isomers, such as 2,3,5,6-Tetrafluorotoluene, provides a reliable basis for hazard assessment.[1] The compound is classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

GHS Hazard Classification Summary

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor[1] |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[1] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[1] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[1] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1] |

Signal Word: Warning

Primary Hazards Explained:

-

Flammability: As a Category 3 flammable liquid, this compound has a flash point that makes it susceptible to ignition under ambient laboratory conditions. Its vapors are heavier than air and can travel a considerable distance to an ignition source, leading to a "flashback" scenario. Vapor-air mixtures can become explosive, particularly with heating.

-

Health Hazards: The compound is harmful through multiple routes of exposure.

-

Thermal Decomposition: In the event of a fire, poisonous gases are produced, including carbon oxides and highly toxic hydrogen fluoride.[2]

Section 2: Physicochemical Data for Risk Assessment

Understanding the physical properties of a chemical is critical for designing safe experimental and storage protocols. The data below informs decisions regarding ventilation, temperature control, and material compatibility.

| Property | Value | Source |

| Molecular Formula | C₇H₄F₄ | [1] |

| Molecular Weight | 164.10 g/mol | [1] |

| Boiling Point | ~120 °C (248 °F) | |

| Density | ~1.514 g/cm³ at 25 °C | |

| Appearance | Colorless liquid |

Section 3: Engineering and Personal Protective Controls

A multi-layered approach to risk mitigation, known as the "Hierarchy of Controls," is the standard for chemical safety. This framework prioritizes the most effective control measures, with Personal Protective Equipment (PPE) serving as the final barrier of defense.

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

1. Engineering Controls (Primary Containment): The causality behind mandating engineering controls is to physically isolate the researcher from the chemical hazard.

-

Chemical Fume Hood: All handling of this compound must be conducted within a properly functioning and certified chemical fume hood to control vapor inhalation exposure.

-

Ventilation: Use explosion-proof electrical, ventilating, and lighting equipment to prevent ignition of flammable vapors.[2]

-

Safety Equipment: Eyewash stations and emergency showers must be readily accessible and tested regularly.[3][4]

2. Administrative Controls (Work Practices):

-

Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all experiments involving this compound.

-

Training: Personnel must be trained on the specific hazards and safe handling procedures for this compound before commencing work.

-

Access Control: Limit access to areas where the chemical is handled or stored to authorized personnel only.[5]

3. Personal Protective Equipment (PPE): PPE is not a substitute for robust engineering controls but is essential for protecting against splashes, spills, and unexpected exposures.[6][7]

-

Eye and Face Protection: Wear chemical splash goggles that meet ANSI Z87.1 standards.[7] A full-face shield should be worn over the goggles when there is a significant risk of splashing.[3][7]

-

Skin Protection:

-

Gloves: Use chemical-resistant gloves (e.g., nitrile, neoprene).[7] It is critical to consult the glove manufacturer's data to verify compatibility and breakthrough time. Never wear contaminated gloves outside the immediate work area.[4]

-

Protective Clothing: Wear a flame-retardant lab coat.[2] For larger quantities or tasks with a higher splash potential, chemical-resistant aprons or coveralls are required.[7] Do not wear shorts or open-toed shoes in the laboratory.[4]

-

-

Respiratory Protection: If engineering controls fail or during certain emergency procedures, a NIOSH-approved air-purifying respirator with organic vapor cartridges is necessary.[7] A formal respiratory protection program, including fit testing, is required for respirator use.[6]

Section 4: Protocols for Safe Handling and Storage

Safe Handling Protocol:

-

Preparation: Before handling, ensure all required engineering controls are active and all necessary PPE is donned correctly. Confirm the location and functionality of the nearest emergency shower and eyewash station.

-

Grounding: Ground and bond containers and receiving equipment during transfers to prevent the buildup of static electricity, which can serve as an ignition source.

-

Tool Selection: Use only non-sparking tools made of materials like brass or bronze when opening or handling containers.

-

Dispensing: Dispense the chemical slowly and carefully to minimize splashing and vapor generation. Work under a fume hood.

-

Incompatible Materials: Avoid contact with strong oxidizing agents (e.g., perchlorates, nitrates), as this can lead to vigorous, exothermic reactions.

-

Post-Handling: Wash hands and forearms thoroughly with soap and water after handling is complete. Decontaminate all work surfaces.

Storage Protocol:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[2]

-

The storage area must be segregated from heat, sparks, open flames, and other sources of ignition. "No Smoking" signs should be prominently displayed.

-

Store locked up to prevent unauthorized access.

-

Keep separated from incompatible materials, particularly strong oxidizing agents.

Section 5: Emergency Response Protocols

Rapid and correct response during an emergency is critical to minimizing harm.

Caption: A logical workflow for responding to a chemical spill.

Spill Response:

-

Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the area if the spill is large or ventilation is poor.

-

Control Vapors and Ignition Sources: Do not breathe vapors. Remove all sources of ignition.

-

Containment: For manageable spills, contain the liquid using chemical absorbent pads or socks. Cover drains to prevent environmental release.

-

Absorption: Cover the spill with a non-combustible absorbent material, such as dry sand or earth.

-

Collection: Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled container for hazardous waste disposal.[2]

-

Decontamination: Clean the affected area thoroughly.

Fire Response:

-

Extinguishing Media: Use dry sand, dry chemical, or alcohol-resistant foam to extinguish fires. Do not use a direct stream of water, as it may spread the flammable liquid.

-

Firefighter Protection: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous combustion products like hydrogen fluoride.

-

Container Safety: If containers are exposed to fire, cool them with a water spray to prevent pressure buildup and potential explosion.

First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person to fresh air immediately. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin area with large amounts of water and soap for at least 15 minutes. Seek medical attention if irritation occurs or persists.[2] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist. |

| Ingestion | Do NOT induce vomiting. If the person is conscious, have them rinse their mouth with water and drink one or two glasses of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2] |

Section 6: Waste Management and Disposal

Proper disposal is a critical final step in the chemical lifecycle, essential for both safety and environmental protection.

Disposal Protocol:

-

Classification: this compound and materials contaminated with it are considered hazardous waste.[8] Waste generators are legally responsible for its proper classification and disposal.[9]

-

Collection: Do not dispose of this chemical down the drain. Collect waste in designated, compatible, and clearly labeled containers. The label should include "Hazardous Waste," the chemical name, and associated hazards (Flammable, Irritant).

-

Storage: Store waste containers in a designated hazardous waste accumulation area that is cool, ventilated, and away from incompatible materials. Keep containers tightly sealed.[10]

-

Professional Disposal: Arrange for disposal through a licensed and accredited professional waste disposal company.[10] Provide the company with a copy of the Safety Data Sheet (SDS) to ensure they are fully aware of the hazards.

-

Contaminated Packaging: Empty containers may retain hazardous residues and vapors. They must be handled and disposed of in the same manner as the chemical itself.[10] Do not reuse containers.

Conclusion

This compound is a valuable reagent whose utility is matched by its potential hazards. Flammability, along with its irritant and toxic properties, demands a culture of safety and unwavering adherence to established protocols. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and following the detailed procedures for handling, storage, and disposal outlined in this guide, researchers can mitigate the risks and conduct their work with confidence and security.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for 2,3,5,6-Tetrafluorotoluene. Retrieved from [Link]

-

New Jersey Department of Health (2010). Hazardous Substance Fact Sheet for Fluorotoluene. Retrieved from [Link]

-

U.S. Environmental Protection Agency. Personal Protective Equipment. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for this compound. Retrieved from [Link]

-

Hazmat School (2022). 5 Types of PPE for Hazardous Chemicals. [Link]

-

Bernardo Ecenarro S.A. Recommended PPE to handle chemicals. [Link]

-

Trimaco (2023). Essential Chemical PPE. [Link]

-

Plastics Europe (2017). Guide for the Safe Handling of Tetrafluoroethylene. [Link]

-

Agency for Toxic Substances and Disease Registry (2017). Toxicological Profile for Toluene. [Link]

Sources

- 1. 2,3,5,6-Tetrafluorotoluene | C7H4F4 | CID 78896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. synquestlabs.com [synquestlabs.com]

- 4. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]

- 5. fluoropolymers.eu [fluoropolymers.eu]

- 6. hazmatschool.com [hazmatschool.com]

- 7. trimaco.com [trimaco.com]

- 8. atsdr.cdc.gov [atsdr.cdc.gov]

- 9. fishersci.com [fishersci.com]

- 10. benchchem.com [benchchem.com]

Methodological & Application

Application Notes & Protocols: Strategic Functionalization of 2,3,4,5-Tetrafluorotoluene via Nucleophilic Aromatic Substitution

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed exploration of nucleophilic aromatic substitution (SNAr) reactions on 2,3,4,5-tetrafluorotoluene. Polyfluorinated aromatic compounds are cornerstone building blocks in modern medicinal and materials chemistry, prized for their unique electronic properties and the metabolic stability they impart to bioactive molecules.[1][2] this compound, with its distinct substitution pattern, presents a versatile platform for regioselective functionalization. This document elucidates the underlying mechanistic principles, details critical experimental parameters, and furnishes validated, step-by-step protocols for the synthesis of novel aryl ethers, amines, and thioethers. The aim is to equip researchers with the foundational knowledge and practical methodologies required to effectively leverage this powerful synthetic transformation.

The Scientific Foundation: Understanding SNAr on Polyfluoroarenes

Nucleophilic aromatic substitution is a fundamental reaction class for the functionalization of aromatic systems. Unlike electrophilic substitutions common to electron-rich rings (e.g., benzene), SNAr proceeds readily on electron-deficient aromatic scaffolds.[3][4]

1.1. The Principle of Activation

The high electronegativity of fluorine atoms profoundly influences the reactivity of the aromatic ring. In this compound, the cumulative inductive effect of the four fluorine atoms renders the benzene ring highly electron-deficient (electrophilic), making it susceptible to attack by nucleophiles.[3][5] This activation is the cornerstone of SNAr chemistry on polyfluoroarenes, offering a transition-metal-free pathway to C-O, C-N, and C-S bond formation.[3][4]

1.2. The Reaction Mechanism: A Stepwise Pathway

The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process.[6] While some recent computational and experimental evidence suggests that certain SNAr reactions may proceed through a concerted pathway, the two-step model remains a robust framework for predicting and understanding reactivity.[7][8][9]

-

Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile on a carbon atom bearing a fluorine atom. This is typically the rate-determining step and results in the formation of a resonance-stabilized, non-aromatic anionic intermediate known as a Meisenheimer complex.[6]

-

Fluoride Elimination: Aromaticity is restored in the second step through the expulsion of a fluoride ion, which is an excellent leaving group in this context.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Applications of Fluorine in Medicinal Chemistry. | Sigma-Aldrich [sigmaaldrich.com]

- 3. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. preprints.org [preprints.org]

- 5. Reactions of Polyfluorobenzenes With Nucleophilic Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. chemrxiv.org [chemrxiv.org]

Application Note & Protocol: Directed Ortho-Lithiation of 2,3,4,5-Tetrafluorotoluene

Abstract: This document provides a comprehensive technical guide for the directed ortho-lithiation of 2,3,4,5-tetrafluorotoluene. It details the underlying mechanistic principles, offers a field-proven, step-by-step protocol, and discusses key experimental parameters and safety considerations. This powerful synthetic transformation enables the regioselective functionalization of a polyfluorinated aromatic scaffold, opening avenues for the synthesis of novel agrochemicals, pharmaceuticals, and materials.

Part 1: Scientific Foundation & Mechanistic Rationale

Introduction: The Significance of Polyfluorinated Aromatics

Polyfluorinated aromatic compounds are critical building blocks in modern chemistry. The incorporation of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties, often enhancing metabolic stability, lipophilicity, and binding affinity. Consequently, these motifs are prevalent in a wide array of commercial products, from life-saving pharmaceuticals to advanced polymers. Directed ortho-lithiation, also known as Directed ortho-Metalation (DoM), is a premier strategy for the regioselective C-H functionalization of aromatic systems.[1] This technique circumvents the challenges of traditional electrophilic aromatic substitution, which often yields complex mixtures of isomers with poly-substituted or deactivated rings.

Mechanism of Directed ortho-Lithiation (DoM)

Directed ortho-metalation relies on the presence of a "directing metalation group" (DMG) on the aromatic ring. The DMG, typically containing a heteroatom like oxygen, nitrogen, or in this case, a coordinated alkyl group, acts as a Lewis base to chelate the lithium atom of the organolithium base.[1] This coordination pre-complexes the base in proximity to the ortho-protons, kinetically favoring their deprotonation over other protons on the ring.

In the case of this compound, the methyl group (CH₃), while not a classical heteroatom-containing DMG, directs the lithiation to the adjacent C6 position. This is due to a combination of factors:

-

Inductive Effects: The electron-withdrawing fluorine atoms increase the acidity of all the aromatic protons.

-

Kinetic Acidity: The C6 proton is the most sterically accessible and is rendered sufficiently acidic for deprotonation by a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA). While benzylic protons are typically more acidic than aryl protons, the use of a lithium amide base favors deprotonation of the aromatic ring.[2]

The reaction proceeds via the formation of a transient aryllithium intermediate, which is a potent nucleophile.[3] This intermediate is unstable and must be generated at low temperatures (typically -78 °C) to prevent side reactions, such as elimination of lithium fluoride to form an aryne. The aryllithium is then "trapped" in situ by the addition of an electrophile, which replaces the lithium atom with high regioselectivity.

Part 2: Experimental Protocol & Workflow

Mandatory Safety Precautions

-

Pyrophoric Reagents: Organolithium bases like n-butyllithium (n-BuLi) and s-butyllithium (s-BuLi) are pyrophoric and will ignite on contact with air or moisture. All manipulations must be performed under a dry, inert atmosphere (Nitrogen or Argon) using Schlenk line or glovebox techniques.

-

Reactive Intermediates: The generated aryllithium species is highly reactive and moisture-sensitive. Maintaining anhydrous conditions throughout the experiment is critical for success.

-

Low Temperatures: The reaction requires cryogenic temperatures (-78 °C). Use appropriate insulated gloves and handle dry ice/acetone or liquid nitrogen baths with extreme care.

-

Personal Protective Equipment (PPE): Safety glasses, a flame-retardant lab coat, and appropriate gloves are mandatory at all times.

Reagents and Materials

| Reagent/Material | Grade | Supplier | Notes |

| This compound | ≥98% | Commercially Available | --- |

| Diisopropylamine | ≥99.5%, anhydrous | Commercially Available | Distill from CaH₂ before use. |

| n-Butyllithium | 2.5 M in hexanes | Commercially Available | Titrate before use. |

| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Commercially Available | Pass through a solvent purification system or distill from sodium/benzophenone. |

| Electrophile (e.g., Iodine, DMF, CO₂) | Varies | Commercially Available | Ensure anhydrous conditions where necessary. |

| Saturated NH₄Cl solution | Reagent Grade | --- | For quenching. |

| Diethyl ether / Ethyl acetate | ACS Grade | --- | For extraction. |

| Anhydrous MgSO₄ or Na₂SO₄ | Reagent Grade | --- | For drying organic layers. |

Step-by-Step Protocol: Synthesis of 2-Iodo-3,4,5,6-tetrafluorotoluene

This protocol details the lithiation of this compound and subsequent trapping with iodine.

Step 1: Preparation of Lithium Diisopropylamide (LDA) Solution (0.5 M)

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a rubber septum, add anhydrous tetrahydrofuran (THF, 40 mL).

-

Cool the flask to -78 °C using a dry ice/acetone bath.

-

Slowly add freshly distilled diisopropylamine (2.2 mL, 15.7 mmol, 1.1 eq) via syringe.

-

While stirring, add n-butyllithium (2.5 M in hexanes, 6.0 mL, 15.0 mmol, 1.05 eq) dropwise via syringe over 10 minutes. A color change or slight precipitation may be observed.

-

Allow the resulting pale yellow solution to stir at -78 °C for 30 minutes to ensure complete formation of LDA. The presence of lithium chloride from the n-BuLi can accelerate the lithiation.[4]

Step 2: Lithiation of this compound

-